3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative characterized by a dihydro-1H-pyrazole core substituted at positions 3 and 5 with 3,4-dimethoxyphenyl groups and at position 1 with a phenylsulfonyl moiety. The compound’s molecular formula is C₂₆H₂₈N₂O₆S, with a molecular weight of 496.58 g/mol . This compound has been synthesized and characterized as part of broader studies on pyrazole derivatives, which are of interest due to their pharmacological and material science applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSXBZXVKQUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 478.55 g/mol
- IUPAC Name : this compound
The structure features two methoxy-substituted phenyl groups and a phenylsulfonyl moiety attached to the pyrazole core. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound showed promising activity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC values ranging from 3.79 µM to 42.30 µM .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- In vitro studies indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, comparable to dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored:
- Compounds derived from the pyrazole framework have shown activity against bacteria such as E. coli and S. aureus. Specific derivatives demonstrated effective inhibition at concentrations as low as 40 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate diketones or β-keto esters under controlled conditions. Key steps include:
- Formation of the Pyrazole Core : Cyclization of hydrazines with carbonyl compounds.
- Functional Group Modifications : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution or other functionalization techniques.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of this compound as an inhibitor of viral proteases. Specifically, it has shown promise against the dengue virus type 2 (DEN2) NS2B/NS3 serine protease. In silico analyses suggest that this pyrazole derivative can serve as a reference for the design of new antiviral agents targeting similar pathways .
Anti-inflammatory and Anticancer Properties
The pyrazole scaffold is well-known for its anti-inflammatory and anticancer properties. Research indicates that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance, compounds containing the pyrazole moiety have been evaluated for their cytotoxic potential against human cancer cell lines like HepG2 and A549, demonstrating significant growth inhibition . The incorporation of specific substituents has been shown to enhance these biological activities, making them viable candidates for further drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole compounds. Variations in substituents on the phenyl rings and modifications to the sulfonyl group have been systematically studied to assess their impact on biological activity. For instance, the presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake .
Optical Properties
Beyond biological applications, pyrazole derivatives like 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been explored for their optical properties. Certain derivatives have demonstrated fluorescence characteristics that make them suitable for use in bioimaging and as fluorescent markers in cellular studies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Bioactivity :
- The presence of methoxy groups (e.g., 3,4-dimethoxy in the target compound) is associated with enhanced radical scavenging and analgesic activities due to electron-donating effects .
- Sulfonyl groups (e.g., phenylsulfonyl) improve thermal stability and may influence binding affinity in biological systems .
Spectroscopic Properties :
- IR and NMR studies on similar dimethoxy-substituted pyrazoles highlight distinct absorption bands for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹), with shifts attributed to substituent electronic effects .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 4-methylphenyl) are easier to synthesize in high yields compared to multi-methoxy analogues, which require rigorous protection/deprotection steps .
Research Findings and Implications
- The target compound’s dimethoxy and sulfonyl groups position it as a candidate for enhanced bioactivity, warranting further pharmacological screening .
- Material Science Applications : Pyrazoles with sulfonyl groups are explored as ligands in coordination chemistry or precursors for optoelectronic materials due to their rigid, planar structures .
Q & A
Q. What are the standard synthetic routes for preparing 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?
The synthesis typically involves a multi-step process:
- Step 1: Cyclocondensation of hydrazine derivatives with a 1,3-diketone precursor to form the pyrazole ring .
- Step 2: Sulfonylation at the N1 position using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Substituent introduction (e.g., methoxy groups) via nucleophilic aromatic substitution or alkylation . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and reaction time (8–24 hours) to optimize yields (typically 60–80%) .
Q. How is the compound characterized structurally?
Key analytical methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and diastereotopic protons in the dihydro-pyrazole ring .
- X-ray Crystallography: Resolves the envelope conformation of the dihydro-pyrazole core and dihedral angles between aromatic rings (e.g., 72.15° between fluorophenyl and pyrazole planes in analogs) .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₂₉H₂₈N₂O₆S) .
Q. What preliminary biological activities are reported for this compound?
While direct data on the target compound is limited, structurally similar pyrazoles exhibit:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Antioxidant Potential: DPPH radical scavenging (IC₅₀ ~50 µM) in analogs with electron-donating substituents .
- Cytotoxicity: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells for derivatives with sulfonyl groups .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis?
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor sulfonylation at N1 over O-sulfonation by stabilizing transition states via dipole interactions .
- Temperature Control: Lower temperatures (0–5°C) minimize racemization during cyclocondensation, preserving the dihydro-pyrazole’s stereochemistry .
- Byproduct Analysis: GC-MS identifies side products like N-phenylsulfonyl hydrazines, which form if stoichiometry deviates (hydrazine:diketone >1:1) .
Q. What computational methods predict the compound’s pharmacodynamic interactions?
- Molecular Docking: Pyrazole derivatives with methoxy groups show high affinity (ΔG < -8 kcal/mol) for COX-2 via hydrogen bonding with Arg120 and Tyr355 .
- QSAR Models: LogP values >3.0 correlate with enhanced blood-brain barrier penetration in fluorinated analogs .
- MD Simulations: The phenylsulfonyl group stabilizes protein-ligand complexes by hydrophobic interactions (e.g., with PI3Kα’s Val851) .
Q. How do crystallographic data resolve contradictions in substituent orientation?
- Disorder Modeling: Partial occupancy of methoxy groups in X-ray structures (e.g., 70:30 ratio) explains discrepancies in NMR peak splitting .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O contacts <3.0 Å) that stabilize crystal packing despite steric clashes .
Q. What in vitro assays are suitable for evaluating its mechanism of action?
- Enzyme Inhibition: Fluorometric assays for COX-2 or PI3Kα using purified enzymes (IC₅₀ determination) .
- Reactive Oxygen Species (ROS) Detection: DCFH-DA staining in HepG2 cells under oxidative stress .
- Apoptosis Assays: Annexin V/PI flow cytometry to quantify early vs. late apoptosis in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
